molecular formula C11H11N3O B12986175 5-(1H-Indazol-3-yl)pyrrolidin-2-one

5-(1H-Indazol-3-yl)pyrrolidin-2-one

Cat. No.: B12986175
M. Wt: 201.22 g/mol
InChI Key: GWDLEYZYYRKRDP-UHFFFAOYSA-N
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Description

5-(1H-Indazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indazole and a pyrrolidinone moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while pyrrolidinone is a five-membered lactam. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indazol-3-yl)pyrrolidin-2-one typically involves the formation of the indazole ring followed by the construction of the pyrrolidinone moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by the reaction with a suitable precursor to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted indazole derivatives .

Scientific Research Applications

5-(1H-Indazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1H-Indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Indazol-3-yl)pyrrolidin-2-one is unique due to the combination of the indazole and pyrrolidinone moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H11N3O/c15-10-6-5-9(12-10)11-7-3-1-2-4-8(7)13-14-11/h1-4,9H,5-6H2,(H,12,15)(H,13,14)

InChI Key

GWDLEYZYYRKRDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=C3C=CC=CC3=NN2

Origin of Product

United States

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